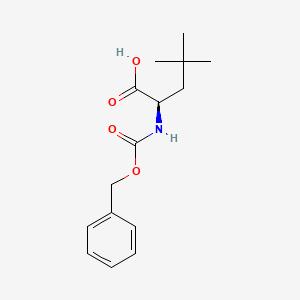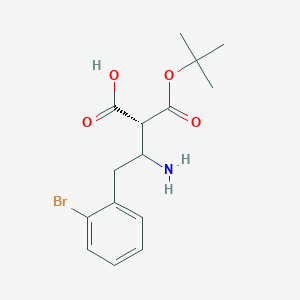
(2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid is a chiral compound often used in organic synthesis and peptide chemistry. This compound features a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly employed to protect amine functionalities during peptide synthesis. The presence of both hydroxyl and amino groups makes it a versatile intermediate in various chemical reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group is protected using the Fmoc group. This is achieved by reacting the amine with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.
Formation of the Hydroxybutanoic Acid Backbone: The protected amine is then coupled with a suitable hydroxy acid precursor. This can be done using standard peptide coupling reagents like EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and scalability. Flow chemistry allows for better control over reaction conditions and can lead to higher yields and purities.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl group can undergo substitution reactions to form ethers or esters. Common reagents include alkyl halides for ether formation and acyl chlorides for ester formation.
Common Reagents and Conditions
Oxidation: PCC, DMP
Reduction: NaBH4, LiAlH4
Substitution: Alkyl halides, acyl chlorides
Major Products
Oxidation: Formation of carbonyl compounds
Reduction: Formation of alcohols
Substitution: Formation of ethers and esters
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid is used as an intermediate in the synthesis of complex molecules. Its chiral nature makes it valuable in the synthesis of enantiomerically pure compounds.
Biology
In biological research, this compound is used in the synthesis of peptides and proteins. The Fmoc group is particularly useful for protecting amine groups during peptide synthesis, allowing for the sequential addition of amino acids.
Medicine
In medicine, derivatives of this compound are explored for their potential therapeutic properties. The ability to modify both the hydroxyl and amino groups allows for the creation of a wide range of bioactive molecules.
Industry
Industrially, this compound is used in the production of pharmaceuticals and fine chemicals. Its versatility in chemical reactions makes it a valuable building block in various synthetic pathways.
Wirkmechanismus
The mechanism of action of (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid depends on its application. In peptide synthesis, the Fmoc group protects the amino group, preventing unwanted reactions. During deprotection, the Fmoc group is removed under basic conditions, revealing the free amine for further reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-2-Amino-3-hydroxybutanoic acid: Lacks the Fmoc protecting group, making it less suitable for peptide synthesis.
(2R,3S)-2-(((tert-Butoxycarbonyl)amino)-3-hydroxybutanoic acid: Uses a different protecting group (Boc) which is removed under acidic conditions.
Uniqueness
The use of the Fmoc group in (2R,3S)-2-(((1-(9H-Fluoren-9-yl)ethoxy)carbonyl)amino)-3-hydroxybutanoic acid provides a unique advantage in peptide synthesis due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly useful in solid-phase peptide synthesis where mild deprotection conditions are required.
Eigenschaften
IUPAC Name |
(2R,3S)-2-[1-(9H-fluoren-9-yl)ethoxycarbonylamino]-3-hydroxybutanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO5/c1-11(22)18(19(23)24)21-20(25)26-12(2)17-15-9-5-3-7-13(15)14-8-4-6-10-16(14)17/h3-12,17-18,22H,1-2H3,(H,21,25)(H,23,24)/t11-,12?,18+/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTJDYFSSQGHDKW-APGDPANTSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C2=CC=CC=C2C3=CC=CC=C13)OC(=O)NC(C(C)O)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H](C(=O)O)NC(=O)OC(C)C1C2=CC=CC=C2C3=CC=CC=C13)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![D-Ornithine, N5-[[[(3,4-dihydro-2,2,5,7,8-pentamethyl-2H-1-benzopyran-6-yl)sulfonyl]amino]iminomethyl]-](/img/structure/B8073990.png)






![[(8S,9S,10R,13R,14S,17R)-7-bromo-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-6-oxo-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B8074035.png)
![trisodium;(3E)-4-oxo-5-[(2Z)-2-(2-oxonaphthalen-1-ylidene)hydrazinyl]-3-[(4-sulfonatonaphthalen-1-yl)hydrazinylidene]naphthalene-2,7-disulfonate](/img/structure/B8074041.png)

![D-Mannose,2-deoxy-2-[(1-oxopropyl)amino]-](/img/structure/B8074060.png)

![2-[[(1R)-1-cyclohexyl-2-[(2S)-2-[[4-[(E)-hydrazinylidenemethyl]phenyl]methylcarbamoyl]azetidin-1-yl]-2-oxoethyl]amino]acetic acid](/img/structure/B8074067.png)
